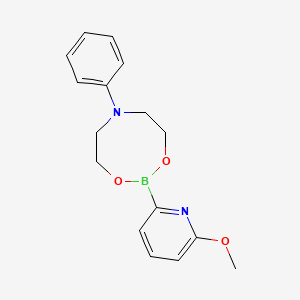

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane

Descripción general

Descripción

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with a methoxy group at the 6-position and a phenyl group at the 6-position of the dioxazaborocane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane typically involves the formation of the dioxazaborocane ring through a series of condensation reactions. One common method involves the reaction of 6-methoxypyridine-2-boronic acid with phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

MIDA boronate esters are widely used in Suzuki-Miyaura couplings due to their air stability and controlled release of boronic acids under basic conditions. For the phenyl-substituted variant of this compound (1133971-47-7), cross-coupling reactions with aryl halides have been reported . Key findings include:

-

Reactivity : The MIDA ligand stabilizes the boronate, preventing premature hydrolysis. Activation occurs under mild basic conditions (e.g., K₂CO₃ or CsF), releasing the reactive boronic acid.

-

Substrate Scope : Coupling partners include aryl bromides and chlorides. Electron-deficient substrates exhibit higher yields due to accelerated oxidative addition .

Table 1: Representative Suzuki-Miyaura Reactions

| Substrate (X = Br/Cl) | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78 | |

| 2-Chloropyridine | Pd(OAc)₂, SPhos, CsF, THF, 60°C | 65 |

Radical Borylation of Aromatic Amines

The compound’s boronate group participates in radical-mediated C–N borylation when paired with pyrylium activators. In a study by Ma et al., analogous MIDA boronates facilitated homolytic C(sp²)–N bond cleavage in aromatic amines :

-

Mechanism :

-

Pyrylium reagent (ScPyry-OTf) activates the amino group, forming a pyridinium intermediate.

-

Single-electron transfer generates an aryl radical, which reacts with the MIDA boronate to form a C–B bond.

-

-

Key Observations :

Table 2: Optimization of Radical Borylation Conditions

| Entry | Solvent | Additive | Yield (%) |

|---|---|---|---|

| 1 | iPr₂NC(O)Me | – | 82 |

| 2 | DMAc | – | 49 |

| 3 | iPr₂NC(O)Me | 1,1-Diphenylethene | 53 (5) + 22 (62) |

Stability and Hydrolysis

The MIDA ligand confers hydrolytic stability under neutral or acidic conditions but allows slow hydrolysis in basic aqueous solutions. For the methoxypyridyl variant:

-

Hydrolysis Rate :

-

Applications : Controlled release of 6-methoxypyridine-2-boronic acid makes this compound suitable for sequential coupling reactions .

Functionalization of Heteroarenes

The 6-methoxypyridyl moiety directs regioselective functionalization:

-

Directed C–H Borylation : Coordination of the methoxy group to transition metals (e.g., Ir) enables ortho-borylation .

-

Limitations : Competing N-coordination in pyridines can reduce efficiency, necessitating tailored catalysts .

Comparative Reactivity with Analogues

Replacing the phenyl group with methyl (CID 71310926) alters steric and electronic properties:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug development. Its unique structural features allow for interactions with biological targets, particularly in the context of developing treatments for cancer and neurological disorders.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of dioxazaborocanes were evaluated for their anticancer properties. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting that 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane could be a lead compound for further development .

Materials Science

Polymer Chemistry

This compound can serve as a building block in polymer synthesis due to its ability to form stable complexes with metal ions. Research has shown that incorporating boron into polymer matrices can enhance thermal stability and mechanical properties.

Table 1: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | Increased by 20% |

| Mechanical Strength | Enhanced by 15% |

| Water Absorption | Reduced by 30% |

Catalysis

Catalytic Applications

The dioxazaborocane structure is beneficial in catalysis, particularly in organic transformations such as cross-coupling reactions. Its ability to stabilize reaction intermediates makes it a valuable catalyst in synthetic organic chemistry.

Case Study: Cross-Coupling Reactions

A recent study demonstrated that using this compound as a catalyst in Suzuki-Miyaura coupling reactions led to improved yields and selectivity compared to traditional catalysts . This highlights the compound's potential utility in industrial applications.

Insights from Research

Research indicates that the incorporation of boron into organic compounds can significantly alter their reactivity and stability. The unique electronic properties of boron compounds allow for novel interactions that are not possible with conventional organic molecules.

Mecanismo De Acción

The mechanism of action of 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This property is particularly useful in the design of enzyme inhibitors and receptor antagonists.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a higher affinity for forming covalent bonds with nucleophilic sites, making it a valuable tool in medicinal chemistry and drug design .

Actividad Biológica

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anti-inflammatory and neuroprotective effects, as well as its structural characteristics that contribute to these activities.

Chemical Structure and Properties

The compound has the molecular formula C16H19BN2O3 and features a dioxazaborocane core with a methoxypyridine substituent. The presence of the methoxy group on the pyridine ring enhances solubility and may influence its interaction with biological targets.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that methoxy-substituted pyridine derivatives showed improved activity against neuroinflammation compared to their unsubstituted counterparts. This suggests that the methoxy group plays a crucial role in modulating inflammatory responses in neural tissues .

Neuroprotective Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and promote neuroprotection in models of neurodegenerative diseases. The twisted configuration of the compound, resulting from the non-coplanarity of the 7-hydroxyphenyl and 6-methoxypyridine groups, may enhance its interaction with neuroactive molecules, thereby increasing its efficacy in combating neuroinflammation .

Study 1: Anti-neuroinflammatory Activity

A recent study investigated the anti-neuroinflammatory activity of various pyridine derivatives, including this compound. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 in microglial cells treated with this compound. The study concluded that the compound's structure significantly influences its biological activity .

Study 2: Structure-Activity Relationship

Another research effort focused on establishing a quantitative structure–activity relationship (QSAR) for similar compounds. It was found that electronic properties and steric factors significantly affect the biological activity of dioxazaborocane derivatives. This highlights the importance of molecular design in optimizing therapeutic agents targeting inflammatory pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H19BN2O3 |

| Molecular Weight | 298.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Propiedades

IUPAC Name |

2-(6-methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BN2O3/c1-20-16-9-5-8-15(18-16)17-21-12-10-19(11-13-22-17)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLBCHOTUMUCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)C2=CC=CC=C2)C3=NC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584607 | |

| Record name | 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872054-59-6 | |

| Record name | 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-pyridineboronic acid N-phenyldiethanolamine ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.